3-[(methylamino)methyl]-5-IsoxazolecarbonitrileHClsalt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt is a chemical compound with a unique structure that includes an isoxazole ring, a nitrile group, and a methylamino substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt typically involves multiple steps. One common method starts with the formation of acetyl acetonitrile from ethyl acetate and acetonitrile in the presence of a metal alkali. This intermediate then reacts with p-toluenesulfonyl hydrazide to form a hydrazone, which undergoes a ring closure reaction with hydroxylamine under alkaline conditions to yield the desired isoxazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the nitrile group or other functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in biochemical assays to study enzyme interactions and other biological processes.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 3-[(methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt involves its interaction with molecular targets such as enzymes or receptors. The isoxazole ring and nitrile group can participate in binding interactions, while the methylamino group may enhance the compound’s solubility and bioavailability. These interactions can modulate biological pathways and produce specific effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Amino-5-methylisoxazole: This compound shares the isoxazole core but lacks the nitrile and methylamino groups.
5-Methyl-3-isoxazolamine: Similar in structure but with different substituents, leading to distinct chemical properties and applications.
Uniqueness
3-[(Methylamino)methyl]-5-Isoxazolecarbonitrile hydrochloride salt is unique due to its combination of functional groups, which confer specific reactivity and potential applications. The presence of the nitrile group and methylamino substituent distinguishes it from other isoxazole derivatives and enhances its versatility in chemical synthesis and biological research.
Eigenschaften
Molekularformel |
C6H7N3O |
---|---|
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
3-(methylaminomethyl)-1,2-oxazole-5-carbonitrile |
InChI |
InChI=1S/C6H7N3O/c1-8-4-5-2-6(3-7)10-9-5/h2,8H,4H2,1H3 |
InChI-Schlüssel |
VDCSPDODHQXKEP-UHFFFAOYSA-N |
Kanonische SMILES |
CNCC1=NOC(=C1)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.